molecular formula C16H13F3N4O2S B5593411 N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B5593411
M. Wt: 382.4 g/mol
InChI Key: LARUQYDPVFDYJH-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13F3N4O2S and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.07113133 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Research has highlighted the potential anticancer properties of compounds structurally similar to N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide. For instance, derivatives of 1,3,4-oxadiazole have demonstrated moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer, surpassing the effectiveness of some reference drugs in tests (Ravinaik et al., 2021).

Antibacterial and Antifungal Activities

Compounds with 1,3,4-oxadiazole and thiazole moieties have shown significant antibacterial and antifungal activities. This suggests that similar compounds, including the one , could be effective in targeting various bacterial and fungal strains, presenting a potential avenue for developing new antimicrobial agents (Sharma et al., 2014).

Antimicrobial Assessment

Further studies have reinforced the antimicrobial potential of related heterocyclic compounds. These investigations have revealed promising results against a range of microorganisms, indicating the broad-spectrum antimicrobial capabilities of such compounds (Desai et al., 2016).

Antidiabetic Screening

Research into this compound-related compounds has also explored their antidiabetic properties. Specifically, compounds with 1,3,4-oxadiazole structures have been evaluated for their potential to inhibit α-amylase, a key enzyme in diabetes management, suggesting possible applications in antidiabetic therapies (Lalpara et al., 2021).

Tuberculostatic Activity

Some derivatives of 1,3,4-oxadiazole, structurally similar to the compound , have been tested for their tuberculostatic activity. These studies have identified certain compounds with minimum inhibiting concentrations effective against tuberculosis, highlighting potential applications in treating this infectious disease (Foks et al., 2004).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds containing oxadiazole and thiazole rings have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling the compound .

Future Directions

Future research could focus on exploring the biological activity of the compound and optimizing its properties for potential applications in areas such as medicinal chemistry .

Properties

IUPAC Name

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2S/c1-2-12-22-23-13(25-12)7-20-14(24)11-8-26-15(21-11)9-3-5-10(6-4-9)16(17,18)19/h3-6,8H,2,7H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARUQYDPVFDYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CNC(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.